NH2CH2CH2COOCH3⋅HClNH_2CH_2CH_2COOCH_3 \cdot HClNH2CH2CH2COOCH3⋅HCl
. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .Application: This compound can be used in the synthesis of bidentate pyridine-acid ligand .
Application: Methyl 3-aminopropionate hydrochloride is an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .
. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .Methyl 3-aminopropionate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 139.58 g/mol. It appears as a white crystalline solid and is soluble in water. The compound is primarily used in organic synthesis and biochemical research, particularly in the development of ligands for various applications . Its structure can be represented as , indicating the presence of an amino group and a carboxylate ester .
The biological activity of methyl 3-aminopropionate hydrochloride has been explored in various contexts. It has been noted for its potential role in proteomics research, particularly as a biochemical tool for studying protein interactions and functions . The compound's ability to form ligands makes it valuable in biochemical assays and drug development.
Methyl 3-aminopropionate hydrochloride can be synthesized through several methods:
Methyl 3-aminopropionate hydrochloride has several applications:
Interaction studies involving methyl 3-aminopropionate hydrochloride have focused on its role as a ligand in metal coordination complexes. Research indicates that it can effectively bind to metal ions, which may enhance its utility in drug design and development . Additionally, its interactions with proteins have been studied to understand its role in biological systems.
Methyl 3-aminopropionate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | 0.92 |
Methyl 3-(methylamino)propanoate | 24549-12-0 | 0.85 |
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | 177269-37-3 | 0.83 |
(R)-Methyl 3-aminobutanoate hydrochloride | 139243-54-2 | 0.83 |
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride | 440644-06-4 | 0.83 |
Methyl 3-aminopropionate hydrochloride is unique due to its specific structural features, including the arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds.
The compound is systematically named methyl 3-aminopropanoate hydrochloride, reflecting its esterified carboxylic acid group and protonated amine. Common synonyms include:
Property | Value | Source |
---|---|---|
Melting Point | 103–105°C | |
Boiling Point | 151.8°C at 760 mmHg | |
Solubility | Water, DMSO, Methanol | |
Vapor Pressure | 3.6 mmHg at 25°C | |
LogP (Partition Coefficient) | -0.89 (predicted) |
Irritant